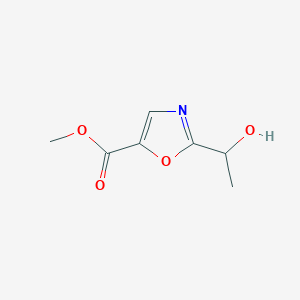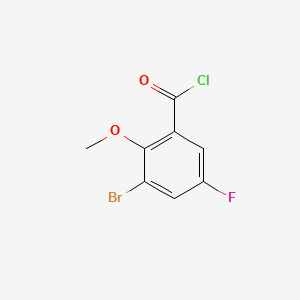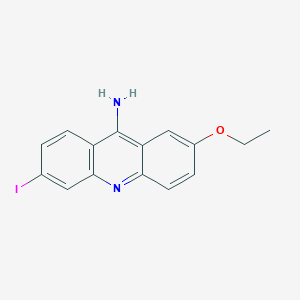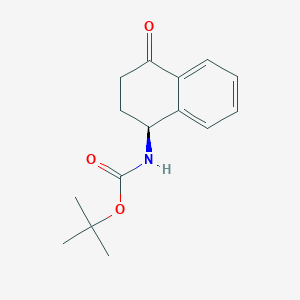
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenanthrene moiety attached to a dimethylamino-propanone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to obtain 9-bromophenanthrene, followed by its reaction with dimethylamino-propanone under controlled conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
9-Bromophenanthrene: Shares the bromophenanthrene moiety but lacks the dimethylamino-propanone structure.
Phenanthrene: The parent compound without bromination or additional functional groups.
Dimethylamino-propanone: Contains the dimethylamino-propanone structure but lacks the bromophenanthrene moiety.
Uniqueness: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is unique due to the combination of the bromophenanthrene and dimethylamino-propanone structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7473-79-2 |
|---|---|
Molekularformel |
C19H19BrClNO |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
1-(9-bromophenanthren-3-yl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H18BrNO.ClH/c1-12(21(2)3)19(22)14-9-8-13-11-18(20)16-7-5-4-6-15(16)17(13)10-14;/h4-12H,1-3H3;1H |
InChI-Schlüssel |
LBIHEBSSCKNVEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
